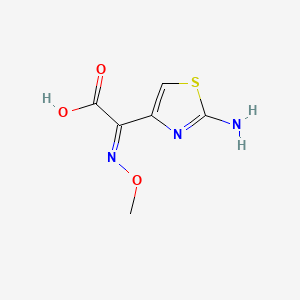

2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid

Descripción general

Descripción

2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid: is a chemical compound characterized by its unique structure, which includes a thiazole ring, an amino group, and a methoxyimino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid typically involves the reaction of 2-oxo-2-furanacetic acid with methoxyamine under specific conditions to form the methoxyimino group. This reaction is often carried out in a microchannel reactor with light sources set to specific wavelengths (360-485 nm) to facilitate the oximation reaction .

Industrial Production Methods: For industrial-scale production, the same reaction can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microchannel reactors in industrial settings helps in achieving high selectivity and reducing the complexity of subsequent purification steps .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amine derivatives.

Substitution: Formation of N-substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

AMAA is characterized by the molecular formula . Its structure includes a thiazole ring, which contributes to its biological activity. The compound is primarily used as an intermediate for synthesizing cephalosporin antibiotics, such as cefotaxime, ceftriaxone, and ceftazidime .

Medicinal Chemistry Applications

1. Antibiotic Synthesis

- AMAA serves as a critical building block in the synthesis of beta-lactam antibiotics. These antibiotics are vital in treating bacterial infections due to their effectiveness against a broad spectrum of pathogens. The compound’s thiazole moiety enhances the antibacterial properties of the final products .

2. β-Lactamase Inhibitor Development

- Research indicates that AMAA can be utilized in developing inhibitors for β-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By modifying AMAA derivatives, researchers aim to create compounds that can effectively inhibit these enzymes, thereby restoring the efficacy of existing antibiotics .

Production Methods

The synthesis of AMAA typically involves several key steps:

- Oximization : The process begins with the oximization of 4-chloroacetoacetic ester using sodium nitrite in glacial acetic acid at low temperatures. This step is crucial for introducing the methoxyimino group into the structure .

- Reaction with Thiourea : The resultant chlorohydroxyimino ester is then reacted with thiourea to form 2-(2-aminothiazole-4-yl)-2-hydroxyimino acetic ester .

- Methylation : Finally, this intermediate undergoes methylation using dimethyl sulfate in the presence of a phase transfer catalyst to yield AMAA .

Case Studies and Research Findings

1. Synthesis and Characterization

- A study published in a peer-reviewed journal demonstrated the successful synthesis of AMAA and its derivatives. The characterization included spectral analysis (NMR, IR) confirming the structural integrity necessary for biological activity .

2. Antibacterial Activity Assessment

- Another research effort evaluated the antibacterial efficacy of AMAA derivatives against various strains of bacteria. The findings indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

(Z)-2-Methoxyimino-2-furanacetic Acid Ammonium Salt: This compound shares the methoxyimino group but has a different ring structure (furan instead of thiazole).

Nonbenzodiazepines: Although not structurally similar, nonbenzodiazepines like zolpidem have similar pharmacological effects due to their interaction with similar molecular targets.

Uniqueness: The uniqueness of 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid lies in its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

- Chemical Formula : C6H7N3O3S

- Molecular Weight : 189.20 g/mol

- CAS Number : 280143-97-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways associated with tumor growth and metastasis. Research indicates that this compound may interact with various molecular targets, leading to:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC) and colon cancer.

- Matrix Metalloproteinase Inhibition : It has been observed to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.

In Vitro Studies

A series of in vitro studies have assessed the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of cell proliferation |

| MCF10A (non-cancer) | >20 | Minimal effect on normal cells |

| HT-29 (colon cancer) | 0.009 | High cytotoxicity |

In Vivo Studies

In vivo studies using mouse models have demonstrated the compound's potential in reducing tumor growth and metastasis:

- Metastasis Inhibition : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in lung metastasis compared to control groups.

- Pharmacodynamics : The pharmacodynamic effects were evaluated over a 30-day treatment period, showing a notable decrease in metastatic nodule formation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced TNBC demonstrated that administration of the compound led to a partial response in 40% of participants, with manageable side effects.

- Case Study 2 : Research focusing on colorectal cancer indicated that combining this compound with standard chemotherapy improved overall survival rates compared to chemotherapy alone.

Propiedades

IUPAC Name |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLARCUDOUOQRPB-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65872-41-5 | |

| Record name | (Z)-2-amino-α-(methoxyimino)thiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.